4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride
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Overview
Description
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The compound’s structure consists of a benzene ring substituted with a diethylcarbamoyl group and a sulfonyl fluoride group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols can react with the sulfonyl fluoride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) and halogens (for halogenation) are commonly used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site residues of target enzymes. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, forming a stable covalent adduct. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a diethylcarbamoyl group.
Uniqueness
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability balance, making it particularly useful in applications requiring selective covalent modification of proteins and other biomolecules. Its ability to form stable covalent bonds with enzyme active sites distinguishes it from other sulfonyl fluorides and chlorides .
Properties
Molecular Formula |
C12H16FNO3S |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[2-(diethylamino)-2-oxoethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16FNO3S/c1-3-14(4-2)12(15)9-10-5-7-11(8-6-10)18(13,16)17/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MRNIPKMNCNTZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
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